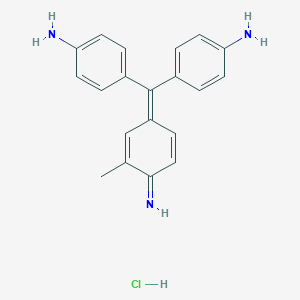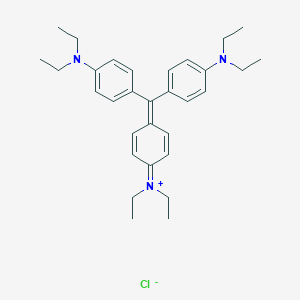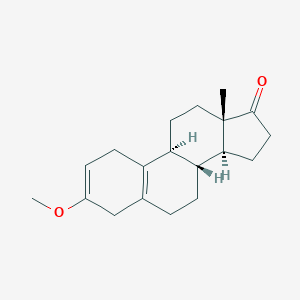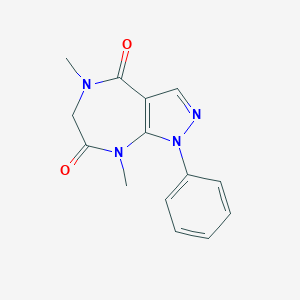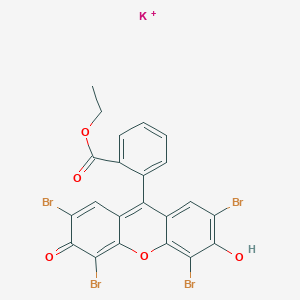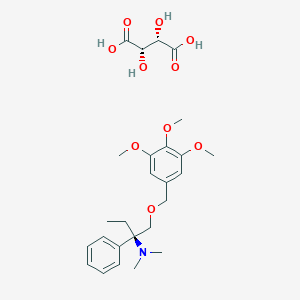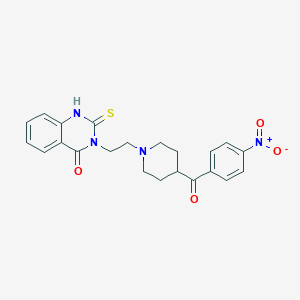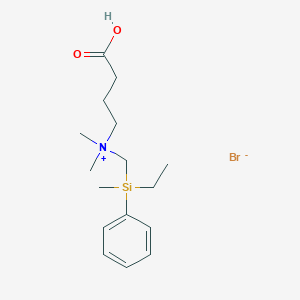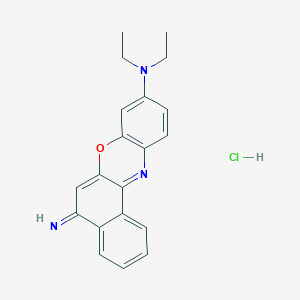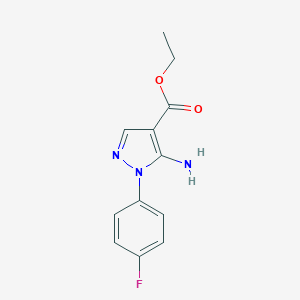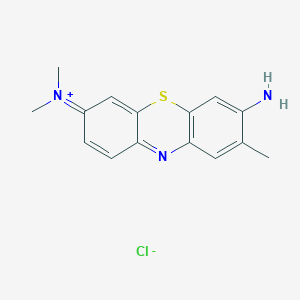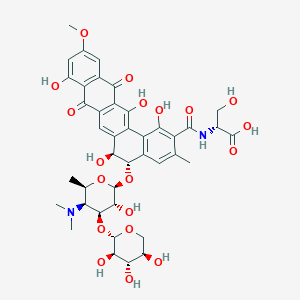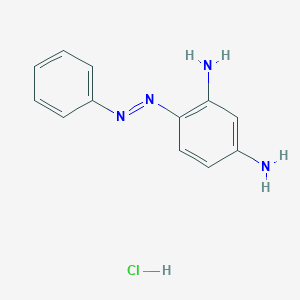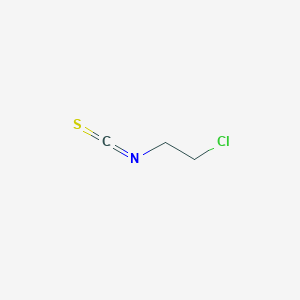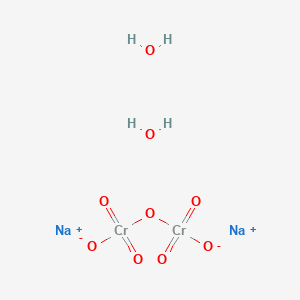
Sodium dichromate dihydrate
描述
Sodium dichromate dihydrate is an inorganic compound with the chemical formula Na₂Cr₂O₇·2H₂O. It is a bright orange crystalline solid that is highly soluble in water. This compound is widely used as a strong oxidizing agent in various industrial and laboratory processes. This compound is also known for its applications in metal finishing, corrosion resistance, and the manufacture of inorganic chromate pigments .
准备方法
Synthetic Routes and Reaction Conditions: Sodium dichromate dihydrate is typically synthesized from ores containing chromium (III) oxides. The ore is fused with a base, usually sodium carbonate, at around 1000°C in the presence of air. This process solubilizes the chromium, allowing it to be extracted into hot water. The resulting aqueous extract is then acidified with sulfuric acid or carbon dioxide to produce sodium dichromate .
Industrial Production Methods: In industrial settings, sodium dichromate is produced on a large scale using similar methods. The chromium ore is first roasted with sodium carbonate and oxygen to form sodium chromate. This intermediate is then acidified to yield sodium dichromate. The final product is often crystallized as the dihydrate form for ease of handling and storage .
化学反应分析
Types of Reactions: Sodium dichromate dihydrate undergoes various chemical reactions, primarily oxidation reactions. It is a powerful oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: this compound is commonly used in acidic conditions to oxidize primary alcohols to aldehydes and secondary alcohols to ketones. For example, it can oxidize ethanol to acetaldehyde and isopropanol to acetone.
Reduction: In the presence of reducing agents like sulfur dioxide, sodium dichromate can be reduced to chromium (III) compounds.
Substitution: Sodium dichromate can also participate in substitution reactions, particularly in the presence of nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of primary alcohols typically yields aldehydes, while the oxidation of secondary alcohols yields ketones .
科学研究应用
Sodium dichromate dihydrate has numerous applications in scientific research and industry:
Chemistry: It is used as a strong oxidizing agent in organic synthesis, facilitating the oxidation of various functional groups.
Biology: Sodium dichromate is used in biological research to study the effects of chromium compounds on living organisms.
Medicine: While not commonly used directly in medicine, sodium dichromate is involved in the synthesis of certain pharmaceuticals.
Industry: It is used in metal finishing to enhance corrosion resistance, in the manufacture of inorganic chromate pigments, and in the preparation of colored glass and ceramic glazes.
作用机制
The mechanism of action of sodium dichromate dihydrate involves its strong oxidizing properties. It can accept electrons from other substances, thereby oxidizing them. The chromium (VI) in sodium dichromate is reduced to chromium (III) during these reactions. This reduction process is crucial in various applications, such as the oxidation of organic compounds and the tanning of leather .
相似化合物的比较
- Potassium dichromate (K₂Cr₂O₇)
- Ammonium dichromate ((NH₄)₂Cr₂O₇)
- Sodium chromate (Na₂CrO₄)
- Potassium chromate (K₂CrO₄)
Sodium dichromate dihydrate stands out due to its higher solubility and lower equivalent weight, making it a versatile and efficient oxidizing agent in various applications.
属性
CAS 编号 |
7789-12-0 |
|---|---|
分子式 |
Cr2H4NaO8 |
分子量 |
259.01 g/mol |
IUPAC 名称 |
disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate |
InChI |
InChI=1S/2Cr.Na.3H2O.5O/h;;;3*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
InChI 键 |
SQYUMISXPZIIMM-UHFFFAOYSA-L |
SMILES |
O.O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Na] |
Key on ui other cas no. |
7789-12-0 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
相关CAS编号 |
10588-01-9 (Parent) |
同义词 |
Na2Cr2O7.2H2O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
